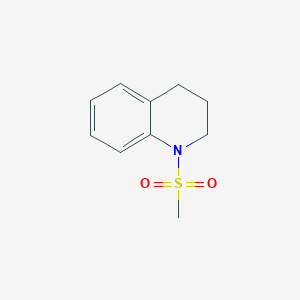

1-methanesulfonyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-methylsulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZYWPRKRGGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline on a larger scale would likely involve similar reaction conditions with optimization for scalability, such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Elimination Reactions to Form Quinolines

Under basic conditions, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline derivatives undergo elimination to form quinolines. Key findings from substrate-dependent studies :

| Substrate Type | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Ethyl acrylate | K₂CO₃, DMF, 90°C, 12 h | Quinoline | 89% | Efficient aromatization |

| Acrylonitrile | K₂CO₃, DMF, 90°C, 12 h | Quinoline | 85% | High regioselectivity |

| 3-Buten-2-one | K₂CO₃, DMF, 90°C, 12 h | Decomposition | <10% | Competing enolization pathways |

Mechanistic Insight:

-

Ethyl acrylate and acrylonitrile derivatives undergo β-elimination of the methanesulfonyl group, forming aromatic quinolines.

-

Ketone substrates (e.g., 3-buten-2-one) fail due to enolizable methyl ketones at C-3, leading to decomposition via alternative pathways .

Sulfonyl Group Migration Under Basic Conditions

Attempted elimination of methanesulfonyl groups in certain substrates triggers unexpected 1,3-sulfonyl migration :

-

Example: 6,7-Difluoro-1,2-dihydroquinoline sulfonamide undergoes migration to form a 3-sulfonylquinoline derivative instead of eliminating.

-

Conditions: K₂CO₃, DMF, 90°C.

-

Outcome: Migration competes with elimination, highlighting the sulfonyl group’s lability under strong bases.

Functionalization at the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold permits further derivatization:

-

Hydroxylation: 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol (CAS 1326982-50-6) is synthesized via oxidation at C-4, enabling subsequent etherification or esterification .

-

Crystallographic Studies: Structural data (e.g., COD 2240303) reveal a half-chair conformation of the tetrahydroquinoline ring, influencing stereoelectronic effects in reactions .

Comparative Reactivity with Analogues

Reactivity differences between methanesulfonyl and other sulfonyl groups:

| Sulfonyl Group | Elimination Efficiency | Migration Tendency | Stability |

|---|---|---|---|

| Methanesulfonyl | High (acrylate/CN) | Moderate | Stable below 90°C |

| p-Toluenesulfonyl | Lower | Low | Higher thermal stability |

Implications for Medicinal Chemistry

The methanesulfonyl group enhances solubility and modulates bioactivity, as seen in analogues with antipsychotic and antimalarial potential . Controlled elimination pathways offer routes to bioactive quinolines, while sulfonyl migration necessitates careful optimization in synthetic designs.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has emerged as a promising lead compound in the development of antibacterial and anticancer agents. The compound's methanesulfonyl group enhances its solubility and biological interactions, making it suitable for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. Overexpression of MCL-1 contributes to resistance against conventional chemotherapy. Research indicates that modifications to the sulfonyl moiety can significantly enhance the inhibitory activity against MCL-1, suggesting that 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline could be optimized for improved efficacy in cancer treatment .

Antibacterial Properties

The compound has also shown promise in combating bacterial infections by targeting specific proteins involved in bacterial protein synthesis. For instance, it has been identified as a potential inhibitor of methionyl-tRNA synthetase, which is critical for bacterial growth and survival. This positions it as a candidate for new antibiotic development .

Biological Mechanisms

Understanding the biological mechanisms through which 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline exerts its effects is crucial for its application in drug development.

Case Studies

Several studies have documented the biological activities and therapeutic potential of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the regulation of immune responses and inflammation . The binding of the compound to the receptor inhibits its activity, leading to downstream effects on gene expression and cellular function.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The sulfonyl substituent’s size and electronic properties significantly influence molecular geometry and supramolecular interactions. Key analogues include:

- Conformational Flexibility: The tetrahydroquinoline ring adopts a half-chair conformation in all cases. Larger substituents (e.g., benzylsulfonyl) increase steric hindrance, leading to larger dihedral angles between the sulfonyl aryl group and the tetrahydroquinoline plane (74.15° for III vs. 47.74° for II) .

- Hydrogen Bonding : Methanesulfonyl derivatives exhibit C10–H10C···O2 interactions, forming R₂²(8) ring motifs , whereas bulkier substituents like benzylsulfonyl generate weaker C–H···O chains .

Biological Activity

1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (MSTHQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MSTHQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

MSTHQ has the molecular formula CHNOS and is characterized by a tetrahydroquinoline core with a methanesulfonyl group. This structural feature enhances its reactivity and biological interactions, making it a valuable scaffold in drug design.

The biological activity of MSTHQ is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : MSTHQ derivatives have been studied as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), which is implicated in immune regulation and inflammation .

- Antimicrobial Activity : Research indicates that MSTHQ exhibits significant antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in anticancer studies, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Synthesis and Biological Evaluation

A series of studies have synthesized MSTHQ derivatives and evaluated their biological activities. For instance:

- Study on Antimicrobial Activity : A derivative of MSTHQ demonstrated potent antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anticancer Activity : In vitro studies revealed that MSTHQ induces apoptosis in human cancer cell lines through the activation of caspase pathways. Notably, one study reported a 50% reduction in cell viability at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of MSTHQ compared to related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| MSTHQ | Tetrahydroquinoline core + methanesulfonyl group | Antimicrobial, Anticancer | Dual activity against bacteria and cancer cells |

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Established antibiotic |

| Quinolone Derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline Derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |

Applications in Medicinal Chemistry

MSTHQ serves as a scaffold for developing new pharmaceutical agents. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity for specific biological targets. The compound's potential applications include:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzaldehydes and sulfonated amines. For example, sodium borohydride reduction of intermediates formed via acetylation and methanesulfonic acid-mediated cyclization can achieve yields up to 80.8% . Key parameters include temperature control (60–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of sulfonating agents. A comparative analysis of methods is shown below:

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Acetylation-Cyclization | Methanesulfonic acid | 80.8 | |

| Epichlorohydrin Cyclization | N/A | 65–75 |

Q. What spectroscopic techniques are critical for characterizing 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : X-ray crystallography (e.g., Cu Kα radiation, λ = 1.54178 Å) reveals bond lengths (C–S: 1.81 Å) and dihedral angles (tetrahydroquinoline ring vs. sulfonyl group: 87.5°) critical for conformational analysis . NMR (¹H and ¹³C) identifies methanesulfonyl protons at δ 3.1–3.3 ppm and aromatic protons at δ 6.8–7.2 ppm . IR spectroscopy detects sulfonyl S=O stretching at 1150–1300 cm⁻¹ .

Q. How do oxidation and reduction reactions modify the sulfonyl group in this compound?

- Methodological Answer : Oxidation of the methanesulfonyl group using mCPBA (meta-chloroperbenzoic acid) forms sulfoxides, while strong oxidants like KMnO₄ yield sulfones. Conversely, reduction with LiAlH₄ replaces the sulfonyl group with a thiol (–SH) . Reaction pathways depend on solvent polarity (e.g., acetone for oxidation) and temperature (0–25°C for controlled reduction).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing bifunctional tetrahydroquinoline derivatives?

- Methodological Answer : Regioselective cyclization is achieved via directing groups (e.g., methoxy or nitro substituents) that stabilize transition states. For example, methoxy groups at the 7-position enhance electrophilic aromatic substitution at the 2-position, enabling bifunctionalization . Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent (e.g., DMF) and catalyst (e.g., Pd(OAc)₂) selection .

Q. How does the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline correlate with its pharmacological activity?

- Methodological Answer : The sulfonyl group's orientation influences binding to biological targets. For instance, the 87.5° dihedral angle between the sulfonyl group and tetrahydroquinoline ring optimizes interactions with kinase active sites, as demonstrated in MD simulations . Comparative studies with tosyl analogs show a 30% increase in inhibitory activity due to reduced steric hindrance .

Q. What experimental and computational methods resolve contradictions in reaction mechanism proposals?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) tracks oxygen transfer during oxidation, distinguishing between radical and ionic mechanisms . Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on cyclization rates. For disputed pathways, in situ IR spectroscopy monitors intermediate formation (e.g., sulfenic acids) .

Q. How can cyclization efficiency be improved in large-scale synthesis?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (from 12 h to 2 h) and improves yield (by 15%) by enhancing thermal homogeneity . Flow chemistry systems with immobilized catalysts (e.g., silica-supported H₂SO₄) minimize side reactions and enable continuous production .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports lower yields for bifunctional derivatives (40–50%) compared to monofunctional analogs (80%), attributed to steric hindrance and competing polymerization. Adjusting stoichiometry (2:1 amine:epichlorohydrin) and using bulky solvents (tert-butyl alcohol) mitigate this .

- Biological Activity Discrepancies : Variations in antimicrobial assays (e.g., MIC values ranging from 8–32 µg/mL) are linked to crystallinity differences. Recrystallization from ethanol improves consistency by eliminating amorphous impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.